(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride

Peramivir intermediate Enantioselective synthesis Neuraminidase inhibitor

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a cis-configured chiral cyclopentene amino ester hydrochloride salt with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol. The compound is primarily employed as a key chiral building block in the synthesis of antiviral agents, notably the neuraminidase inhibitor Peramivir, where the defined (1S,4R) stereochemistry is critical for downstream biological activity.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 229613-83-6
Cat. No. B3117978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
CAS229613-83-6
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(C=C1)N.Cl
InChIInChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m1./s1
InChIKeySWYRZYIXFKDJEK-IBTYICNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate Hydrochloride (CAS 229613-83-6): Chiral Cyclopentene Amino Ester for Enantioselective Synthesis


(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a cis-configured chiral cyclopentene amino ester hydrochloride salt with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . The compound is primarily employed as a key chiral building block in the synthesis of antiviral agents, notably the neuraminidase inhibitor Peramivir, where the defined (1S,4R) stereochemistry is critical for downstream biological activity [1]. It also serves as a precursor for herbicidal 3-phenylisoxazoline-5-carboxamide derivatives .

Why Generic Substitution Fails for (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate Hydrochloride in Chiral Synthesis


The (1S,4R) configuration of this compound is essential for downstream stereochemical outcomes in pharmaceutical and agrochemical synthesis. In Peramivir synthesis, for instance, the (1S,4R) stereochemistry directly dictates the final drug's antiviral potency; the (1R,4S) enantiomer yields the enantiomer of Peramivir, which is pharmacologically inactive [1]. Similarly, in the preparation of herbicidal 3-phenylisoxazoline-5-carboxamides, using the incorrect enantiomer or a racemic mixture would generate diastereomeric products with unpredictable herbicidal activity, compromising both efficacy and crop selectivity [2]. The hydrochloride salt form further provides enhanced stability and solubility compared to the free base, critical for reproducible multi-step synthesis .

Quantitative Differentiation Evidence for (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate Hydrochloride vs. Closest Analogs


Enantiomeric Excess >99.5% vs. (1R,4S) Enantiomer for Peramivir Synthesis

In large-scale Peramivir intermediate synthesis, the (1S,4R)-methyl ester L-tartrate salt is crystallized to achieve an enantiomeric excess (ee) >99.5% by HPLC, with a specific rotation [α]D²⁰ = -41.8° (c=1 g/dL, H₂O). This high optical purity is essential because the (1R,4S) enantiomer (CAS 426226-35-9) is pharmacologically inactive as a Peramivir precursor; even 1% of the wrong enantiomer would reduce the final API purity below ICH Q3A thresholds, requiring costly re-purification [1]. The reported yield for this resolution step is 91.8%, demonstrating both high chemical efficiency and stereochemical fidelity [1].

Peramivir intermediate Enantioselective synthesis Neuraminidase inhibitor

Scalable Hydrochloride Salt Synthesis at 92% Yield vs. Free Base or Other Salt Forms

The hydrochloride salt is prepared on a multi-kilogram scale with a demonstrated yield of 92% (3.74 kg isolated product from 2.50 kg starting material) [1]. This compares favorably with the L-tartrate salt synthesis for the same intermediate, which achieves 91.8% but requires an additional chiral resolution agent (L-tartaric acid) and seeding step [2]. The free base (CAS 138923-03-2) is an oil and is not suitable for large-scale isolation, handling, or storage .

Process chemistry Salt selection Scale-up

Defined Stability and Storage Profile vs. Free Base and Other Salts

The hydrochloride salt requires storage under inert atmosphere (argon/nitrogen) at 2-8°C, with degradation reported under ambient humidity or light exposure, necessitating desiccants and amber vials . This defined stability profile is critical for procurement planning. In contrast, the free base form is more prone to oxidation and lacks a defined storage specification from reputable vendors . The L-tartrate salt of the (1S,4R)-methyl ester shows stability data under similar conditions but at significantly higher cost per mole due to the tartrate counterion [1].

Compound stability Storage conditions Formulation

Dual-Use Pharmaceutical and Agrochemical Intermediate vs. Enantiomer-Specific Applications

The (1S,4R)-hydrochloride is validated as a direct intermediate for both Peramivir (antiviral) and 3-phenylisoxazoline-5-carboxamide herbicides [1][2]. In contrast, the (1R,4S) enantiomer hydrochloride (CAS 426226-35-9) is documented primarily as an intermediate for ent-Abacavir, an enantiomer of the HIV drug Abacavir that is not the marketed form, limiting its commercial relevance . This dual-use capability makes the (1S,4R) form a more versatile procurement choice for organizations with diversified research pipelines.

Peramivir Herbicide precursor Dual-use intermediate

Procurement-Driven Application Scenarios for (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate Hydrochloride


Peramivir API Synthesis: Chiral Pool Starting Material for the Neuraminidase Inhibitor

The (1S,4R) configuration of this hydrochloride is the direct precursor for the Peramivir cyclopentane core. In the patented process (CN103827082A), the hydrochloride is converted to the Boc-protected derivative and elaborated via guanidinylation, cyclization, and deprotection to afford Peramivir with the correct stereochemistry at all four contiguous stereocenters [1]. The >99.5% ee achieved during tartrate salt formation ensures that the final API meets ICH Q3A enantiomeric purity specifications without requiring chiral chromatography at later stages. Procuring the hydrochloride rather than the tartrate salt eliminates one counterion exchange step and reduces the mass of starting material required by approximately 39% due to the lower molecular weight of the hydrochloride (177.63 vs. 291.3 g/mol).

Herbicide Discovery: Synthesis of 3-Phenylisoxazoline-5-Carboxamide Libraries

The compound serves as the cyclopentenylcarboxylic acid methyl ester building block for Bayer's series of herbicidal 3-phenylisoxazoline-5-carboxamides (patent CN111868042A). The (1S,4R) stereochemistry is critical because the herbicidal activity and crop selectivity of the final carboxamides depend on the absolute configuration of the cyclopentene ring [2]. Using the wrong enantiomer or a racemate would generate a mixture of diastereomeric amides with unpredictable herbicidal profiles and potential crop phytotoxicity. The hydrochloride salt's documented stability profile enables reproducible library synthesis under standard amide coupling conditions.

Chiral Scaffold for Medicinal Chemistry: cis-4-Aminocyclopent-2-ene Building Block

Beyond Peramivir, the (1S,4R)-methyl ester hydrochloride is a versatile chiral scaffold for constructing cis-4-aminocyclopent-2-ene derivatives with applications in nucleoside analog synthesis (e.g., carbocyclic nucleosides) [3]. The defined stereochemistry at both C1 and C4 positions, combined with the orthogonal reactivity of the amino group (nucleophile) and the methyl ester (electrophile), enables divergent synthesis of compound libraries. Procuring the single enantiomer avoids the 50% material loss inherent in racemic synthesis followed by chiral separation, and the hydrochloride form ensures consistent reactivity across multiple reaction batches.

Process Chemistry Development: Benchmark Substrate for Chiral Ester Hydrolysis and Epimerization Studies

The hydrochloride is used as a benchmark substrate in enzymatic resolution and epimerization process development. The patent literature describes the epimerization of the N-Boc derivative of this compound to the trans-diastereomer using sodium methoxide, achieving a 44:52:4 distribution of trans:cis:byproduct within 50 minutes at 0°C [4]. This well-characterized reactivity profile makes the compound a valuable standard for developing and validating new chiral separation and epimerization methodologies. The availability of detailed process data (NMR characterization, GC monitoring conditions, mass recovery) in the patent literature reduces the method development burden for process chemistry groups.

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